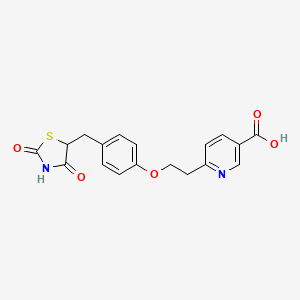
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is a synthetic steroid derivative. This compound is characterized by the presence of ethylenedioxy groups at the 3 and 17 positions, a hydroxyl group at the 19 position, and a deuterium atom at the 19 position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 typically involves multiple steps. The starting material is often a steroid backbone, which undergoes various chemical transformations to introduce the ethylenedioxy groups and the hydroxyl group. Common reagents used in these reactions include ethylene glycol, which reacts with the steroid backbone to form the ethylenedioxy groups under acidic conditions. The hydroxyl group at the 19 position is introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 19 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethylenedioxy groups can undergo substitution reactions, where the ethylene glycol moiety is replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 19-keto derivative
Reduction: 19-hydroxy derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is used in various scientific research applications, including:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In studies related to steroid metabolism and enzyme interactions.
Medicine: As a potential lead compound for developing new therapeutic agents targeting steroid-related pathways.
Industry: In the development of new materials and chemical processes involving steroid derivatives.
Mechanism of Action
The mechanism of action of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The ethylenedioxy groups and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The deuterium atom at the 19 position can also affect the compound’s metabolic stability and reaction kinetics.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate
- 3,3,17,17-Bis(ethylenedioxy)-5,10-oxidoestr-9(11)-ene
Uniqueness
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is unique due to the presence of the deuterium atom at the 19 position, which can influence its metabolic stability and reaction kinetics. This makes it a valuable compound for studying isotope effects in steroid chemistry and metabolism.
Properties
InChI |
InChI=1S/C23H34O5/c1-20-6-4-19-17(18(20)5-7-23(20)27-12-13-28-23)3-2-16-14-22(25-10-11-26-22)9-8-21(16,19)15-24/h2,17-19,24H,3-15H2,1H3/t17-,18-,19-,20-,21+/m0/s1/i15D2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVPYRTNFNLNJ-BAOAYGKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CCC56OCCO6)C)OCCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

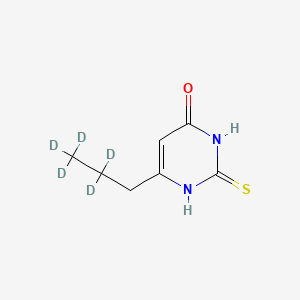
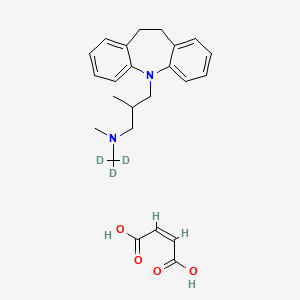
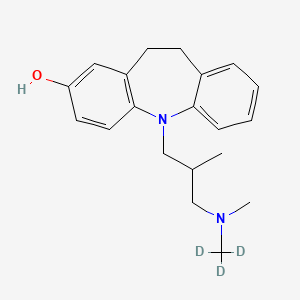
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)

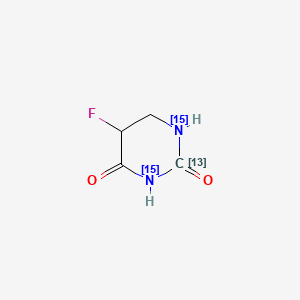


![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)


